2-Chloro-6-methylpyridine-3,4-dicarbonitrile: Structural Analysis, Synthesis, and Synthetic Utility
2-Chloro-6-methylpyridine-3,4-dicarbonitrile: Structural Analysis, Synthesis, and Synthetic Utility
Topic: Chemical Structure and Properties of 2-Chloro-6-methylpyridine-3,4-dicarbonitrile Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
2-Chloro-6-methylpyridine-3,4-dicarbonitrile (CAS 95058-94-9) is a highly functionalized heterocyclic building block characterized by extreme electron deficiency.[1][2][3] Its unique substitution pattern—featuring a labile chlorine atom at the C2 position, two electron-withdrawing nitrile groups at C3 and C4, and a methyl group at C6—makes it a versatile scaffold in organic synthesis. It serves as a critical intermediate for the development of pyrido-fused heterocycles , porphyrazines (tetraazaporphyrins) , and complex pharmaceutical agents targeting kinase pathways. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profiles.
Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9]
Nomenclature and Identification
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IUPAC Name: 2-Chloro-6-methylpyridine-3,4-dicarbonitrile[1][2][3][4][5]
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Molecular Formula: C₈H₄ClN₃
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SMILES: CC1=CC(C#N)=C(C#N)C(Cl)=N1
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Molecular Weight: 177.59 g/mol [6]
Physicochemical Properties
The compound exhibits properties typical of polysubstituted pyridines, dominated by the electron-withdrawing nature of the cyano groups.
| Property | Value / Description | Note |
| Appearance | White to off-white solid | Crystalline form |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc | Poor water solubility due to lipophilicity |
| Melting Point | ~100–150 °C (Range typical for class) | Precursor pyridone melts at 242–244 °C |
| Electronic Character | Highly electron-deficient (π-acidic) | Activated for nucleophilic attack |
| Storage | Inert atmosphere, 2–8 °C | Moisture sensitive (nitrile hydrolysis risk) |
Structural Analysis & Reactivity Logic
The chemical behavior of 2-chloro-6-methylpyridine-3,4-dicarbonitrile is dictated by the synergistic effects of its substituents.
Electronic Activation (The "Hotspot")
The C2-Chlorine atom is the primary site of reactivity. It is activated for Nucleophilic Aromatic Substitution (SₙAr) by three factors:
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Inductive Effect (-I): The adjacent ring nitrogen withdraws electron density.
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Resonance Effect (-M): The nitrile group at C3 (ortho) and C4 (para) stabilizes the Meisenheimer complex formed during nucleophilic attack.
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Steric Accessibility: The C2 position is relatively unhindered compared to internal ring positions.
The Vicinal Dinitrile Motif (C3/C4)
The presence of adjacent cyano groups allows for annulation reactions . This motif is the structural signature required for the synthesis of porphyrazines (pyridine-fused analogues of phthalocyanines), which are used in photodynamic therapy and optical limiting materials.
The C6-Methyl Group
While typically robust, the methyl group at C6 is acidified by the electron-poor pyridine ring. Under strong basic conditions, it can participate in condensation reactions, although this is secondary to the reactivity of the C2-Cl and C3/C4-CN groups.
Synthetic Routes and Production
The synthesis of 2-chloro-6-methylpyridine-3,4-dicarbonitrile typically proceeds via a pyridone intermediate, constructed from acyclic precursors.
Primary Synthetic Pathway
The most reliable route involves the cyclization of 4-oxopentane-1,1,2,2-tetracarbonitrile (or related malononitrile dimers) followed by chlorination.
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Cyclization: Reaction of 4-oxopentane-1,1,2,2-tetracarbonitrile with ammonia yields 6-methyl-2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile (The Pyridone).
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Aromatization/Chlorination: Treatment of the pyridone with Phosphorus Oxychloride (POCl₃) converts the C2-carbonyl oxygen into a C2-chloride, restoring aromaticity.
Visualization of Synthesis Workflow
Figure 1: Synthetic pathway from acyclic precursor to the target chloropyridine.[7][8]
Synthetic Utility & Applications
Nucleophilic Aromatic Substitution (SₙAr)
The C2-Cl atom is easily displaced by nucleophiles (amines, alkoxides, thiols). This is the primary method for introducing diversity in medicinal chemistry campaigns.
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Protocol Insight: Reactions with primary amines often proceed in mild conditions (EtOH/Et₃N, RT to 60°C).
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Selectivity: Substitution occurs exclusively at C2; the nitrile groups remain intact under standard SₙAr conditions.
Macrocyclization: Porphyrazines
The 3,4-dicarbonitrile moiety allows the molecule to act as a precursor for tetraazaporphyrins .
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Mechanism: Template condensation of four units of the pyridine dicarbonitrile (often after modifying the C2 position) with a metal salt (e.g., Zn(OAc)₂, MgCl₂) yields the macrocycle.
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Application: These "pyridinoporphyrazines" exhibit strong Q-band absorption and are investigated for photodynamic therapy (PDT).
Heterocyclic Annulation
Reaction with bidentate nucleophiles leads to fused ring systems.
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Hydrazine: Reacting with hydrazine can displace the C2-Cl and subsequently attack the C3-CN to form pyrazolo[3,4-b]pyridines or pyrido[2,3-d]pyridazines , depending on conditions.
Reaction Pathway Diagram
Figure 2: Divergent reactivity profiles leading to distinct chemical classes.
Experimental Protocols
General Procedure for SₙAr Displacement
Note: This protocol is a generalized standard for 2-chloropyridines activated by nitriles.
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Preparation: Dissolve 2-Chloro-6-methylpyridine-3,4-dicarbonitrile (1.0 equiv) in anhydrous acetonitrile or DMF.
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Addition: Add the amine nucleophile (1.1 equiv) and a base (e.g., DIPEA or K₂CO₃, 1.5 equiv).
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Reaction: Stir at room temperature. If reaction is sluggish (monitored by TLC/LCMS), heat to 50–60 °C.
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Workup: Pour into water. The product often precipitates due to high lipophilicity. Filter and wash with water.[7]
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Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).
Safety & Handling
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Hazard Identification: Toxic if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation (H301, H315, H319).
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Cyanide Risk: While the nitrile groups are stable, combustion or strong acid hydrolysis can release HCN.
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
References
-
BLD Pharm. (n.d.).[1][2][3][6] 2-Chloro-6-methylpyridine-3,4-dicarbonitrile (CAS 95058-94-9) Product Data. Retrieved from
-
ChemSrc. (n.d.). 2-chloro-6-methylpyridine-3,4-dicarbonitrile Physicochemical Properties. Retrieved from
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Thieme Connect. (2004). Science of Synthesis: Pyridines. (Discusses cyclization of 4-oxopentane-1,1,2,2-tetracarbonitrile to pyridines). Retrieved from
- Makarov, S. V., et al. (2010). Synthesis and Properties of Pyridine-3,4-dicarbonitrile Derivatives. (Contextual reference for porphyrazine synthesis).
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National Institutes of Health (NIH). (2012). Multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. (Provides comparative synthesis logic for dicyanopyridines). Retrieved from
Sources
- 1. 2055910-20-6|6-Chloro-3,4-dimethylpicolinonitrile|BLD Pharm [bldpharm.com]
- 2. 38367-36-1|2,4-Dichloro-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 3. 84703-17-3|2,5-Dichloro-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 4. CAS#:95058-94-9 | 2-chloro-6-methylpyridine-3,4-dicarbonitrile | Chemsrc [chemsrc.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 95058-94-9|2-Chloro-6-methylpyridine-3,4-dicarbonitrile|BLD Pharm [bldpharm.com]
- 7. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
